molecular formula C13H19N3O3S B14743714 N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide CAS No. 5462-39-5

N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide

Cat. No.: B14743714
CAS No.: 5462-39-5
M. Wt: 297.38 g/mol
InChI Key: CUEJSJCPGPOKHN-ZROIWOOFSA-N
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Description

N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

5462-39-5

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H19N3O3S/c1-10(2)8-9-14-16-20(18,19)13-6-4-12(5-7-13)15-11(3)17/h4-7,9-10,16H,8H2,1-3H3,(H,15,17)/b14-9-

InChI Key

CUEJSJCPGPOKHN-ZROIWOOFSA-N

Isomeric SMILES

CC(C)C/C=N\NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(C)CC=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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